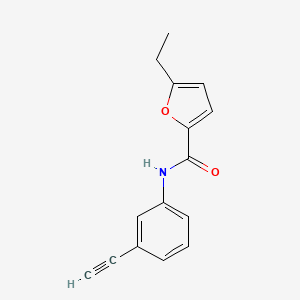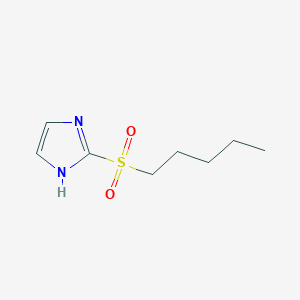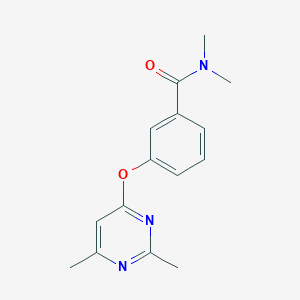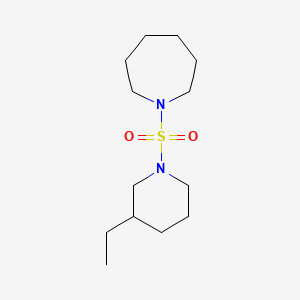![molecular formula C13H17ClN2O2S2 B7558755 N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride, also known as EHT 1864, is a small molecule inhibitor of Rac family GTPases. Rac GTPases are a type of protein that is involved in the regulation of cell growth, differentiation, and migration. EHT 1864 has been shown to inhibit the activity of Rac GTPases, which may have implications for the treatment of cancer and other diseases.
Mecanismo De Acción
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 works by inhibiting the activity of Rac GTPases, which are involved in the regulation of cytoskeletal dynamics and cell migration. Rac GTPases are activated by various signaling pathways, including those involved in the regulation of cell growth and differentiation. N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 binds to the active site of Rac GTPases, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 has been shown to inhibit the expression of genes involved in cell migration and invasion, as well as reduce the activity of enzymes involved in the breakdown of extracellular matrix proteins. N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 has also been shown to reduce the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 in lab experiments is its specificity for Rac GTPases. This allows for targeted inhibition of Rac GTPase activity, without affecting other signaling pathways. However, one limitation of using N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 is its potential toxicity, which may limit its use in certain experiments or cell types.
Direcciones Futuras
There are several potential future directions for research on N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864. One area of interest is in the development of new cancer therapies, particularly those targeting Rac GTPases. N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 may also have potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 on cell migration and invasion, and to identify potential side effects and toxicity issues.
Métodos De Síntesis
The synthesis of N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 involves several steps, including the reaction of 2-ethyl-5-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(aminosulfonyl)aniline to form the sulfonamide intermediate, which is then coupled with 4-bromoacetophenone in the presence of a palladium catalyst to form N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864.
Aplicaciones Científicas De Investigación
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the migration and invasion of cancer cells, as well as reduce the growth and proliferation of cancer cells in vitro and in vivo. N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
Propiedades
IUPAC Name |
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2.ClH/c1-4-12-14-13(9(2)18-12)10-5-7-11(8-6-10)15-19(3,16)17;/h5-8,15H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPSHCNYVZERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C)C2=CC=C(C=C2)NS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)




![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)


![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)

![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
